molecular formula C21H18N4O4S2 B295851 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate

4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate

Cat. No.: B295851
M. Wt: 454.5 g/mol
InChI Key: HSYQUEVQKCCVNL-MWQVBJQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells, as well as a decrease in inflammation and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and decrease inflammation. In addition, it has also been shown to have antioxidant properties and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate in lab experiments is its high potency and specificity. It has been shown to have a strong inhibitory effect on certain enzymes and proteins, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. Careful handling and dosage control are necessary to avoid adverse effects.

Future Directions

There are several future directions for research on 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate involves several steps. The starting material is 5-nitro-2-propylpyrimidine, which is then converted to the corresponding thioamide. The thioamide is then reacted with hydrazine hydrate to form the thiosemicarbazide derivative. This derivative is further reacted with carbon disulfide to form the thiadiazole ring, which is then reacted with formaldehyde and paraformaldehyde to form the final product.

Scientific Research Applications

4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, it has also been studied for its antimicrobial and anti-inflammatory properties. In the field of agriculture, this compound has been studied for its potential use as a pesticide and herbicide.

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

[4-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C21H18N4O4S2/c1-2-6-18-24-25-19(22)17(20(26)23-21(25)30-18)13-14-9-11-15(12-10-14)29-31(27,28)16-7-4-3-5-8-16/h3-5,7-13,22H,2,6H2,1H3/b17-13-,22-19?

InChI Key

HSYQUEVQKCCVNL-MWQVBJQISA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)C(=O)N=C2S1

Origin of Product

United States

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